
4-(Bis(2-chloroethyl)amino)-1-methylpyridinium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Bis(2-chloroethyl)amino)-1-methylpyridinium iodide is a chemical compound known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a pyridinium ring substituted with a bis(2-chloroethyl)amino group and a methyl group, with iodide as the counterion.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bis(2-chloroethyl)amino)-1-methylpyridinium iodide typically involves the reaction of 4-(bis(2-chloroethyl)amino)pyridine with methyl iodide. The reaction is carried out in an appropriate solvent, such as acetonitrile or dimethylformamide, under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product.
化学反应分析
Types of Reactions
4-(Bis(2-chloroethyl)amino)-1-methylpyridinium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the bis(2-chloroethyl)amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridinium derivatives, while substitution reactions can produce a variety of substituted pyridinium compounds.
科学研究应用
4-(Bis(2-chloroethyl)amino)-1-methylpyridinium iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including its effects on cellular processes.
Medicine: Investigated for its potential therapeutic applications, particularly in cancer research due to its structural similarity to known alkylating agents.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-(Bis(2-chloroethyl)amino)-1-methylpyridinium iodide involves the alkylation of nucleophilic sites in biological molecules. The bis(2-chloroethyl)amino group can form covalent bonds with DNA, leading to cross-linking and disruption of DNA replication and transcription. This mechanism is similar to that of other nitrogen mustard compounds, which are known for their cytotoxic effects.
相似化合物的比较
Similar Compounds
Chlorambucil: A nitrogen mustard alkylating agent used in chemotherapy.
Melphalan: Another nitrogen mustard used in the treatment of multiple myeloma and ovarian cancer.
Cyclophosphamide: A widely used chemotherapeutic agent with similar alkylating properties.
Uniqueness
4-(Bis(2-chloroethyl)amino)-1-methylpyridinium iodide is unique due to its specific structural features, such as the presence of a pyridinium ring and a methyl group
属性
CAS 编号 |
73840-38-7 |
|---|---|
分子式 |
C10H15Cl2IN2 |
分子量 |
361.05 g/mol |
IUPAC 名称 |
N,N-bis(2-chloroethyl)-1-methylpyridin-1-ium-4-amine;iodide |
InChI |
InChI=1S/C10H15Cl2N2.HI/c1-13-6-2-10(3-7-13)14(8-4-11)9-5-12;/h2-3,6-7H,4-5,8-9H2,1H3;1H/q+1;/p-1 |
InChI 键 |
FGMBBQFCTNWYTA-UHFFFAOYSA-M |
规范 SMILES |
C[N+]1=CC=C(C=C1)N(CCCl)CCCl.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


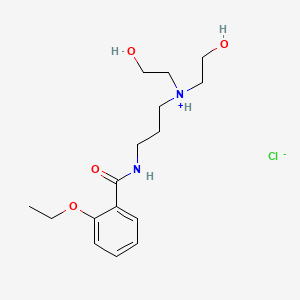
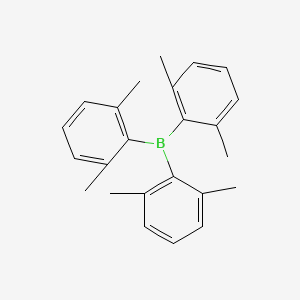
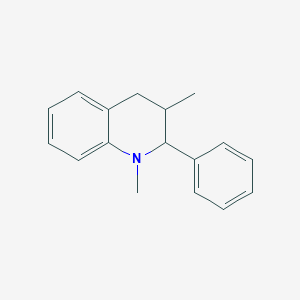
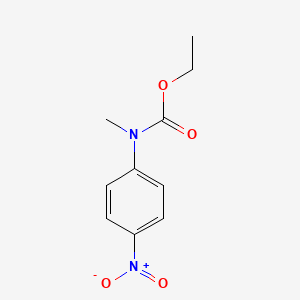


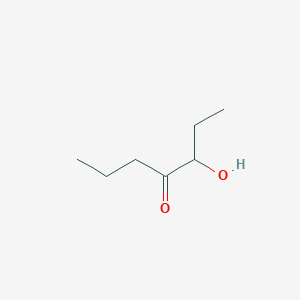
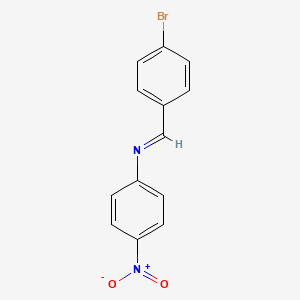

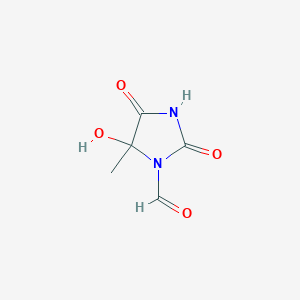
![Phosphonium, [7-(2-hexyl-1,3-dioxolan-2-yl)heptyl]triphenyl-, bromide](/img/structure/B14437337.png)
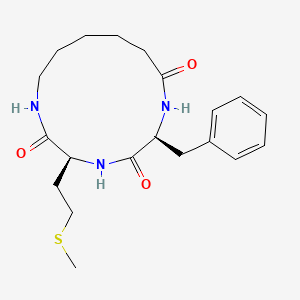
![1-(2,6-Dimethylpyrimidin-4-yl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B14437357.png)

